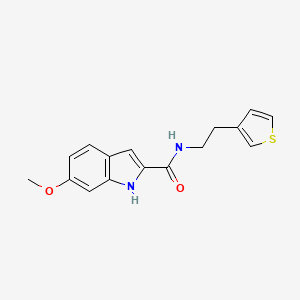
6-methoxy-N-(2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-N-(2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide, also known as 6-MeO-THC-O-acetate, is a synthetic cannabinoid that is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive compound found in cannabis. This compound has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders.
Applications De Recherche Scientifique
Scientific Research Applications
Chemical Synthesis and Structure Elucidation : Research on similar compounds, such as thiazolylindoles and benzimidazoles, has revealed their significance in the discovery of new materials with potential cannabinoid receptor activity. These findings are critical in the forensic science domain, especially in the identification and analysis of novel psychoactive substances. The work by Westphal et al. (2015) on thiazolylindoles exemplifies the process of chemical synthesis, structure elucidation, and the application of mass spectrometric (MS), infrared (IR) spectroscopic, and nuclear magnetic resonance (NMR) spectroscopic techniques for novel compound identification Westphal, F., Sönnichsen, F., Knecht, S., Auwärter, V., & Huppertz, L. (2015). Forensic science international.
Pharmacological Potential : The synthesis of pharmacologically active indoles, as demonstrated by Hishmat et al. (1999), involves the creation of compounds with anti-inflammatory, ulcerogenic, and antispasmodic activities. This research underscores the diverse pharmacological applications of indole derivatives, highlighting their potential in developing new therapeutic agents Hishmat, O., Ebeid, M., Nakkady, S., Fathy, M., & Mahmoud, S. (1999). Bollettino chimico farmaceutico.
Material Science Applications : The electropolymerization of thieno[3,2-b]indoles, including derivatives with methoxy groups, represents a frontier in material science for creating new conducting materials. The research by Mezlova et al. (2005) explores the synthesis of polymer films with potential applications in electronics and nanotechnology, offering insights into the material's electrochemical and physicochemical properties Mezlova, M., Aaron, J., Svoboda, J., Adenier, A., Maurel, F., & Chane-Ching, K. (2005). Journal of Electroanalytical Chemistry.
Antimicrobial and Antioxidant Properties : The exploration of 6-methoxytetrahydro-β-carbolines for their in vitro antioxidant and cytotoxicity properties by Goh et al. (2015) exemplifies the ongoing research into indole derivatives' potential health benefits. These compounds, derived from the Maillard reaction, show promise in developing new antioxidants with minimal cytotoxicity, indicating their relevance in food science and pharmacology Goh, T. B., Koh, R., Yam, M., Azhar, M. E., Mordi, M. N., & Mansor, S. M. (2015). Food chemistry.
Propriétés
IUPAC Name |
6-methoxy-N-(2-thiophen-3-ylethyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-20-13-3-2-12-8-15(18-14(12)9-13)16(19)17-6-4-11-5-7-21-10-11/h2-3,5,7-10,18H,4,6H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUGVZFVTNVDVOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCCC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-{[di(isopentyloxy)phosphoryl]oxy}-3,3,3-trifluoropropanoate](/img/structure/B2577781.png)

![N-[(4-fluorophenyl)methyl]-4-methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2577783.png)
![9-Methyl-6-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]purine](/img/structure/B2577786.png)
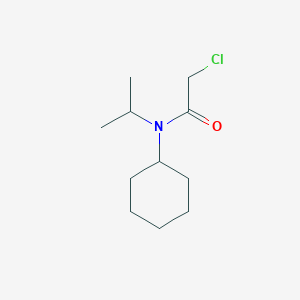
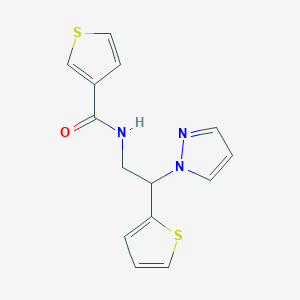
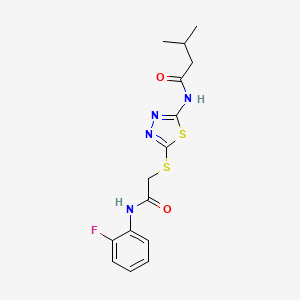
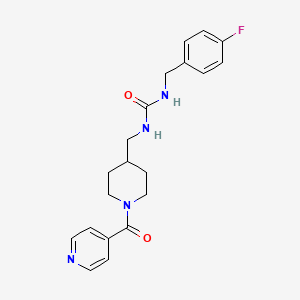
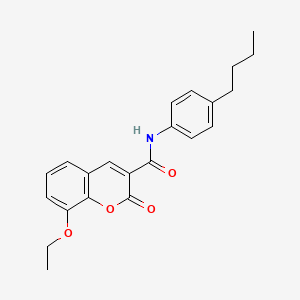
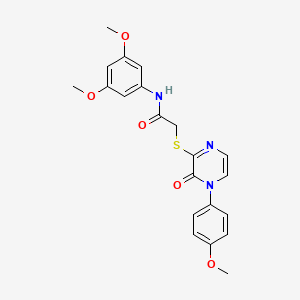
![3-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propanoic acid](/img/structure/B2577794.png)


![1-(5-chloro-2-methoxyphenyl)-4-[1-(2-methoxybenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2577802.png)